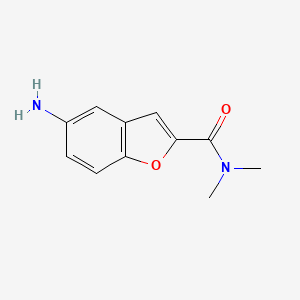

5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRWXIOAHFLBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(O1)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601256632 | |

| Record name | 5-Amino-N,N-dimethyl-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002726-97-7 | |

| Record name | 5-Amino-N,N-dimethyl-2-benzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002726-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N,N-dimethyl-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino N,n Dimethyl 1 Benzofuran 2 Carboxamide and Its Derivatives

General Strategies for Benzofuran (B130515) Core Construction

The benzofuran framework, a fusion of a benzene (B151609) and a furan (B31954) ring, is a common motif in biologically active molecules. rsc.org Its synthesis can be achieved through various cyclization strategies, often starting from substituted phenolic precursors.

A prevalent method for constructing the benzofuran ring system involves the intramolecular cyclization of intermediates derived from halogenated phenols. One classical and effective approach is the reaction of a suitably substituted salicylaldehyde (B1680747) with a haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). scribd.comguidechem.com This reaction typically proceeds in two stages: an initial O-alkylation of the phenolic hydroxyl group to form a phenoxyacetate (B1228835) intermediate, followed by a base-catalyzed intramolecular condensation (cyclization) to yield the benzofuran-2-carboxylate ester.

For the synthesis of precursors to the target compound, 5-nitrosalicylaldehyde is a common starting material. rsc.orgajphs.com The reaction with diethyl bromomalonate or ethyl chloroacetate in the presence of a base like potassium carbonate furnishes the corresponding ethyl 5-nitrobenzofuran-2-carboxylate. scribd.comajphs.com

| Starting Material | Reagent | Base | Product | Reference |

| 5-Nitrosalicylaldehyde | Diethyl bromomalonate | Potassium Carbonate | Ethyl 5-nitrobenzofuran-2-carboxylate | ajphs.com |

| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Ethyl chloroacetate | Potassium Carbonate | Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate | scribd.com |

Another strategy utilizes the coupling of o-halophenols with terminal alkynes, often mediated by copper catalysts, to form 2-substituted benzofurans. jocpr.com

Palladium catalysis offers powerful and versatile methods for constructing the benzofuran scaffold with high efficiency and control. A prominent strategy is the one-pot Sonogashira coupling of an o-halophenol (typically an o-iodophenol or o-bromophenol) with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation). This sequence allows for the direct formation of 2-substituted benzofurans under relatively mild conditions. The process involves the Pd-catalyzed formation of a carbon-carbon bond between the phenol (B47542) and the alkyne, creating a 2-alkynylphenol intermediate which then undergoes cyclization onto the phenolic oxygen.

This methodology is particularly useful for creating diverse libraries of benzofurans by varying both the phenol and alkyne coupling partners. The use of microwave irradiation can significantly shorten reaction times and improve yields in these multi-component processes.

| Catalyst System | Reactant 1 | Reactant 2 | Key Transformation | Reference |

| Pd(OAc)₂ / AgOAc | N-(quinolin-8-yl)benzofuran-2-carboxamide | Aryl iodide | C3-H Arylation | nih.gov |

| (PPh₃)₂PdCl₂ / CuI | o-Halophenol | Terminal Alkyne | Sonogashira Coupling/Cyclization | jocpr.com |

Introduction and Functionalization of the Carboxamide Moiety

Once the benzofuran-2-carboxylate ester is formed, the next stage involves its conversion to the desired N,N-dimethylcarboxamide.

The most common route to the carboxamide involves the hydrolysis of the benzofuran-2-carboxylate ester to the corresponding carboxylic acid, followed by an amidation reaction. The ester-to-acid hydrolysis is typically achieved under basic conditions (e.g., with NaOH or KOH) followed by acidic workup.

The resulting benzofuran-2-carboxylic acid can be converted into an amide through several methods:

Activation to an Acid Chloride : The carboxylic acid is often activated by converting it to the more reactive benzofuran-2-carbonyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The resulting acid chloride is then treated with the desired amine—in this case, dimethylamine (B145610)—to form the N,N-dimethylcarboxamide. nih.gov

Direct Coupling : Modern coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acid chloride. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used for this purpose. chemrxiv.org

Transamidation : In some synthetic routes, an auxiliary amine group, such as 8-aminoquinoline (B160924), is first installed and used to direct other reactions (like C-H activation). nih.govchemrxiv.org This auxiliary can later be replaced with another amine via a transamidation protocol. This two-step process often involves activation of the initial amide with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by aminolysis with the target amine. nih.govchemrxiv.org

| Precursor | Reagent(s) | Amine | Product | Reference |

| Benzodifuran-2-carboxylic acid | Oxalyl chloride, then Triethylamine | Various amines | Benzodifuran-2-carboxamides | nih.gov |

| Benzofuran-2-carboxylic acid | HATU, DIPEA | 8-Aminoquinoline | N-(quinolin-8-yl)benzofuran-2-carboxamide | chemrxiv.org |

| 5-Nitrobenzofuran-2-carboxylic acid | Isobutyl chloroformate, then Ammonia water | Ammonia | 5-Nitrobenzofuran-2-carboxamide | guidechem.com |

The synthesis of the specific N,N-dimethylamide moiety is straightforwardly achieved during the amidation step. By selecting dimethylamine (either as a gas or as a solution in a solvent like THF or ethanol) as the nucleophile to react with the activated benzofuran-2-carboxylic acid (e.g., the carbonyl chloride), the target 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide is formed directly. This is the most efficient and direct approach to introducing the two methyl groups onto the amide nitrogen.

Strategies for Introducing and Modifying the C5-Amino Group

The introduction of the C5-amino group is a critical step and is almost universally accomplished via the reduction of a precursor C5-nitro group. This "nitro-to-amino" strategy is a cornerstone of aromatic amine synthesis.

The synthetic sequence begins with a nitrated starting material, typically 5-nitrosalicylaldehyde, which carries the nitro group through the benzofuran ring construction steps. guidechem.comajphs.com This leads to the formation of an intermediate such as ethyl 5-nitrobenzofuran-2-carboxylate rsc.org or 5-nitrobenzofuran-2-carboxylic acid. guidechem.com

The final step in forming the amino functionality is the reduction of this nitro group. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being one of the most common and clean methods.

| Substrate | Reducing Agent / Catalyst | Product | Yield | Reference |

| Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate | H₂, 10% Pd/C | Ethyl 5-amino-7-methoxybenzofuran-2-carboxylate | - | scribd.comresearchgate.net |

| Ethyl 5-nitrobenzofuran-2-carboxylate | H₂, 5% Pd/C | Ethyl 5-aminobenzofuran-2-carboxylate | 98% | google.com |

This reduction is typically high-yielding and chemoselective, leaving other functional groups like the ester or carboxamide intact. google.com Once the 5-aminobenzofuran scaffold is synthesized, the amino group itself can be further modified if desired, although for the target compound, it remains as the primary amine.

Synthesis of 5-Aminobenzofuran-2-carboxylate Precursors

The synthesis of the core 5-aminobenzofuran-2-carboxylate structure is a critical first step. A prevalent and efficient method involves the reduction of a nitro group precursor.

One common procedure starts with ethyl 5-nitrobenzofuran-2-carboxylate. This precursor undergoes a hydrogenation reaction using a 5% Palladium on carbon (Pd/C) catalyst in an ethanol (B145695) solvent. The reaction is typically conducted under a hydrogen atmosphere at a pressure of 0.3-0.5 MPa and a controlled temperature of 10-30°C for approximately three hours. Following the reaction, the catalyst is removed by filtration, and the filtrate is concentrated to yield ethyl 5-aminobenzofuran-2-carboxylate with high purity and yield (around 98%). chemicalbook.com

An alternative multi-step synthesis has also been reported, which begins with salicylaldehyde and an aniline (B41778) diazonium salt. google.com The resulting intermediate undergoes a sequence of reactions, including etherification with an alkyl haloacetate, a ring-closure reaction to form the benzofuran ring, and a final reduction step to yield the target 5-aminobenzofuran-2-carboxylate. google.com This method is noted for its high reaction selectivity and suitability for large-scale commercial production. google.com

Functionalization Pathways of the C5-Amino Group

The amino group at the C5 position is a key functional handle for introducing structural diversity, which can be crucial for modulating the biological activity of the molecule. rsc.orgchemimpex.com This group serves as a versatile building block for further chemical modifications. chemimpex.com

Ethyl 5-aminobenzofuran-2-carboxylate is utilized as a synthetic intermediate in the preparation of complex pharmaceutical agents like indolebutylpiperazines, which are known as dual 5-HT1A receptor agonists and serotonin (B10506) reuptake inhibitors. chemicalbook.com This application underscores the importance of the C5-amino group as a nucleophilic point for attaching larger, more complex side chains, typically through alkylation or acylation reactions, to build the final drug molecule. The ability to functionalize this position is pivotal for creating new compounds with desired biological activities. chemimpex.com

Advanced Synthetic Strategies for Diversification

To generate diverse libraries of benzofuran-2-carboxamides for screening and drug discovery, advanced synthetic strategies are employed that allow for modification at various positions of the benzofuran core. chemrxiv.org

A powerful strategy for diversifying the benzofuran scaffold involves the direct functionalization of C-H bonds. nih.govnih.gov A highly effective method utilizes the 8-aminoquinoline (8-AQ) moiety as a directing group to facilitate palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring. chemrxiv.orgnih.gov

The general synthetic sequence begins with the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline to install the directing group. chemrxiv.org This 8-AQ amide then serves as a substrate for Pd-catalyzed C-H functionalization, allowing for the efficient installation of a wide range of aryl and heteroaryl substituents at the adjacent C3 position. nih.govdiva-portal.org This transformation provides a rapid method for assembling molecular complexity on the benzofuran core. nih.gov

Following C-H functionalization, the 8-aminoquinoline directing group can be cleaved and replaced with various other amine groups through a transamidation protocol. chemrxiv.orgchemrxiv.org This step is crucial for both removing the auxiliary and introducing further diversity into the final product. nih.gov A highly efficient, one-pot, two-step transamidation procedure has been developed for this purpose. diva-portal.orguax.com

Step 1: Boc Activation The 8-AQ amide is first treated with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction forms an activated N-acyl-Boc-carbamate intermediate. chemrxiv.org

Step 2: Aminolysis The activated carbamate (B1207046) is then reacted with a desired primary or secondary amine nucleophile. chemrxiv.org This aminolysis step proceeds efficiently, often at a mild temperature of 60°C in a solvent like toluene, to yield the final benzofuran-2-carboxamide (B1298429) product. nih.gov A notable feature of this aminolysis reaction is that it generally does not require any additional catalyst or additive. chemrxiv.orgchemrxiv.org This modular approach allows for the creation of a diverse library of C3-substituted benzofuran-2-carboxamides from a common intermediate. nih.gov

| Amine Nucleophile | Reaction Time | Yield | Reference |

|---|---|---|---|

| Benzyl amine | 6 h | 75% | chemrxiv.org |

| Piperonylamine | 6 h | 84% | chemrxiv.org |

| Pyrrolidine | 30 min | 70% | chemrxiv.org |

The development of enantioselective methods is crucial for accessing chiral benzofuran derivatives, which are important for pharmaceutical applications. Several catalytic strategies have been established to achieve this.

One approach utilizes a sequential catalysis system involving a chiral bifunctional squaramide-catalyzed reaction followed by a Lewis base-catalyzed divergent annulation. nih.gov This methodology allows for the structurally divergent synthesis of skeletally different and complex benzofuran-fused heterocycles with high diastereo- and enantioselectivities. nih.gov

Another effective method is a cascade reaction catalyzed by a combination of a chiral phosphoric acid and the Hoveyda-Grubbs II catalyst. rsc.org This system facilitates an olefin cross-metathesis followed by an intramolecular oxo-Michael reaction between ortho-allylphenols and enones, providing access to a variety of chiral benzofuran derivatives in moderate to good yields and enantioselectivity. rsc.org

Optimization of Reaction Conditions and Scalability Considerations

For a synthetic methodology to be practically useful, especially in a commercial context, it must be optimized for efficiency and be scalable. The synthesis of 5-aminobenzofuran-2-carboxylate via the multi-step pathway starting from salicylaldehyde has been noted as being suitable for large-scale commercial preparation. google.com

In the context of the C-H functionalization strategies, reaction conditions have been carefully optimized. For the palladium-catalyzed C-H arylation, studies have shown that the choice of additives is critical. For instance, silver acetate (B1210297) (AgOAc) was identified as an essential co-additive, with 1.5 equivalents being necessary for an efficient reaction.

The development of the one-pot, two-step transamidation protocol is a significant optimization in itself. diva-portal.orguax.com By eliminating the need to isolate the intermediate N-acyl-Boc-carbamate, the process becomes more efficient and streamlined, which is a key consideration for scalability. nih.gov The robustness of these protocols makes them highly attractive for generating large, structurally diverse collections of benzofuran derivatives for small molecule screening campaigns. chemrxiv.orgdiva-portal.org

| Compound Name |

|---|

| This compound |

| Ethyl 5-aminobenzofuran-2-carboxylate |

| Ethyl 5-nitrobenzofuran-2-carboxylate |

| Salicylaldehyde |

| 8-aminoquinoline |

| di-tert-butyl dicarbonate (Boc₂O) |

| 4-dimethylaminopyridine (DMAP) |

| Palladium on carbon (Pd/C) |

| Silver acetate (AgOAc) |

| Benzyl amine |

| Piperonylamine |

| Pyrrolidine |

Chemical Transformations and Reactivity Studies of 5 Amino N,n Dimethyl 1 Benzofuran 2 Carboxamide

Oxidative Transformations and Derivative Formation

The oxidation of 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide can proceed at several sites, primarily the electron-rich benzofuran (B130515) ring and the amino group. The outcome of such reactions is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Biomimetic oxidation of benzofurans, using systems like hydrogen peroxide catalyzed by manganese(III) porphyrins, has been shown to proceed via the formation of epoxides. mdpi.com For this compound, oxidation would likely target the furan (B31954) ring, potentially leading to a 2,3-epoxide intermediate. This intermediate could then undergo further reactions, such as ring-opening to form o-hydroxyaryl derivatives or rearrangement to yield other functionalized products. mdpi.com

The amino group at the C5 position is also susceptible to oxidation. Strong oxidizing agents can convert the amino group into a nitro group, yielding 5-nitro-N,N-dimethyl-1-benzofuran-2-carboxamide. This transformation is analogous to the oxidation of aminofurazans to nitrofurazans. researchgate.net Milder oxidation might lead to the formation of dimeric azo compounds or polymeric materials.

The presence of the N,N-dimethylcarboxamide group is expected to be relatively stable under most oxidative conditions that target the aromatic system or the amino group.

Potential Oxidative Transformation Products

| Starting Material | Oxidizing Agent | Potential Product(s) |

| This compound | m-CPBA or H₂O₂/Mn(III) porphyrin | 2,3-epoxy-5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide, ring-opened products |

| This compound | Strong oxidizing agents (e.g., trifluoroperacetic acid) | 5-nitro-N,N-dimethyl-1-benzofuran-2-carboxamide |

Reductive Pathways and Product Characterization

The reduction of this compound can target the benzofuran nucleus or the carboxamide functional group, depending on the reducing agent and reaction conditions.

Catalytic hydrogenation, for instance with palladium on carbon (Pd/C), is a common method for the reduction of aromatic systems. In the case of the benzofuran ring system, this can lead to the saturation of the furan ring, producing the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. The benzene (B151609) ring is generally more resistant to reduction under these conditions. A study on the reduction of a related nitrobenzofuran derivative to an aminobenzofuran was successfully carried out using 10% palladium on activated coal as a catalyst, indicating the compatibility of the benzofuran ring with these conditions. core.ac.uk

The N,N-dimethylcarboxamide group is generally resistant to reduction by catalytic hydrogenation but can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would yield 5-amino-1-benzofuran-2-yl)methanamine.

Potential Reductive Transformation Products

| Starting Material | Reducing Agent | Potential Product(s) |

| This compound | H₂ / Pd/C | 5-amino-N,N-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide |

| This compound | LiAlH₄ | (5-amino-1-benzofuran-2-yl)-N,N-dimethylmethanamine |

Nucleophilic Substitution Reactions on Substituted Benzofuran-2-carboxamides

Nucleophilic substitution reactions on the benzofuran core of this compound are generally challenging due to the electron-rich nature of the aromatic system. However, such reactions can be facilitated by the presence of a suitable leaving group or through palladium-catalyzed cross-coupling reactions. researchgate.net

While direct nucleophilic aromatic substitution on the unsubstituted benzofuran ring is uncommon, the introduction of a leaving group, such as a halogen, at specific positions would enable subsequent substitution by various nucleophiles. For instance, if a bromo or iodo substituent were present on the benzene ring, palladium-catalyzed coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could be employed to introduce new carbon-carbon or carbon-heteroatom bonds.

Electrophilic Aromatic Substitution Patterns on the Benzofuran Core

The regioselectivity of electrophilic aromatic substitution on this compound is primarily dictated by the powerful activating and ortho-, para-directing effect of the C5 amino group. The benzofuran ring itself generally directs electrophilic attack to the C2 or C3 position of the furan ring. stackexchange.comechemi.com However, the strong electron-donating nature of the amino group will predominantly direct incoming electrophiles to the benzene portion of the molecule.

The amino group at C5 strongly activates the C4 and C6 positions towards electrophilic attack. The N,N-dimethylcarboxamide group at C2 is a deactivating group and a meta-director, which would disfavor substitution on the furan ring. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur preferentially at the C4 and C6 positions.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Expected Major Product(s) |

| HNO₃/H₂SO₄ | 5-amino-N,N-dimethyl-4-nitro-1-benzofuran-2-carboxamide and 5-amino-N,N-dimethyl-6-nitro-1-benzofuran-2-carboxamide |

| Br₂/FeBr₃ | 4-bromo-5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide and 6-bromo-5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide |

| SO₃/H₂SO₄ | 5-amino-2-(dimethylcarbamoyl)-1-benzofuran-4-sulfonic acid and 5-amino-2-(dimethylcarbamoyl)-1-benzofuran-6-sulfonic acid |

| RCOCl/AlCl₃ | 4-acyl-5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide and 6-acyl-5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide |

Derivatization at the Carboxamide and Amino Functional Groups

Both the carboxamide and the amino functional groups of this compound are amenable to a variety of derivatization reactions.

The N,N-dimethylcarboxamide group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. A more synthetically useful transformation is transamidation, where the dimethylamino group is exchanged with another amine. This can be achieved through a two-step, one-pot procedure involving activation with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP), followed by reaction with a primary or secondary amine. nih.gov

The primary amino group at the C5 position behaves similarly to aniline (B41778) and can undergo a wide range of reactions. These include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (HONO) to form a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Various derivatization reagents have been developed for amine groups to enhance their properties for analytical purposes, such as improving chromatographic separation or ionization efficiency in mass spectrometry. nih.gov

Examples of Derivatization Reactions

| Functional Group | Reagent(s) | Product Type |

| Carboxamide | 1. Boc₂O, DMAP 2. R¹R²NH | Transamidated carboxamide |

| Amino | RCOCl | N-acylated derivative |

| Amino | RX | N-alkylated derivative |

| Amino | HONO, then CuX | 5-halo-N,N-dimethyl-1-benzofuran-2-carboxamide |

| Amino | RSO₂Cl | N-sulfonylated derivative |

Spectroscopic and Advanced Structural Characterization of 5 Amino N,n Dimethyl 1 Benzofuran 2 Carboxamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Analyses

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial structural assignments.

For 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide , the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the benzofuran (B130515) ring system would typically appear in the downfield region (δ 6.5-8.0 ppm). The position of the amino group at C5 would influence the chemical shifts of the adjacent aromatic protons. Specifically, the proton at C4 would likely be shifted upfield due to the electron-donating effect of the amino group. The protons at C6 and C7 would also exhibit characteristic splitting patterns based on their coupling with neighboring protons. The furan (B31954) ring proton at C3 typically appears as a singlet in the δ 7.0-7.5 ppm range. The N,N-dimethyl groups of the carboxamide would give rise to one or two singlets in the upfield region (δ 2.8-3.3 ppm), depending on the rotation around the C-N amide bond at room temperature. The amino (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift (δ 160-170 ppm). The carbons of the benzofuran ring would resonate in the aromatic region (δ 100-160 ppm). The carbon atom C5, bonded to the amino group, would experience an upfield shift compared to unsubstituted benzofuran, while the other ring carbons would also be affected by the substituents. The two methyl carbons of the N,N-dimethyl group would appear in the upfield region of the spectrum (δ 35-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-C=O | - | ~162 |

| C3-H | ~7.1 (s) | ~110 |

| C3a | - | ~145 |

| C4-H | ~6.8 (d) | ~112 |

| C5-NH₂ | broad | ~148 |

| C6-H | ~7.0 (dd) | ~115 |

| C7-H | ~7.2 (d) | ~120 |

| C7a | - | ~150 |

| N-(CH₃)₂ | ~3.1 (s) | ~38 |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms. scielo.br

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. For the target molecule, COSY would reveal correlations between the coupled aromatic protons (H4, H6, H7), helping to confirm their relative positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would be used to assign each proton signal to its corresponding carbon atom in the molecule's skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing through-space correlations. scielo.br NOESY can help determine the preferred conformation of the N,N-dimethylcarboxamide group relative to the benzofuran ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For This compound , the IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary amino group are expected in the 3300-3500 cm⁻¹ region, typically as two distinct bands. The C=O stretching vibration of the tertiary amide group would produce a strong absorption band around 1630-1660 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The C-N stretching vibrations of the aromatic amine and the amide would be found in the 1250-1350 cm⁻¹ region. Vibrations associated with the benzofuran ring system (C=C stretching, ring breathing) would appear in the 1400-1600 cm⁻¹ range. nih.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric stretching of the benzofuran ring would likely give a strong Raman signal.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amide (C=O) | C=O Stretch | 1630 - 1660 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Amine/Amide C-N | C-N Stretch | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. The spectrum is sensitive to the extent of conjugation and the presence of chromophores.

The This compound molecule contains a highly conjugated system. The benzofuran core, extended by the electron-donating amino group at one end and the electron-withdrawing carboxamide group at the other, constitutes a "push-pull" system. This is expected to result in strong absorption bands in the UV-A or even the visible region. The spectrum would likely show multiple bands corresponding to π → π* transitions within the aromatic system. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzofuran carboxamide. The position of the absorption maximum would also be sensitive to the polarity of the solvent. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

For This compound (Molecular Formula: C₁₁H₁₂N₂O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its exact mass. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) or tandem mass spectrometry (MS/MS) can be predicted based on the structure. nih.gov Key fragmentation pathways would likely include:

Loss of the dimethylamino group: Cleavage of the amide C-N bond could lead to the loss of a dimethylamino radical (•N(CH₃)₂), resulting in a prominent acylium ion.

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the benzofuran ring could occur.

Fragmentation of the benzofuran ring: Subsequent fragmentation of the benzofuran ring system could lead to characteristic ions. For instance, in related benzofuran isomers, the formation of a product ion at m/z 131 has been observed, corresponding to a charged benzofuran moiety after side-chain cleavage. nih.govresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments

| Fragment Ion Description | Predicted m/z |

| [M]⁺ (Molecular Ion) | 204.09 |

| [M - N(CH₃)₂]⁺ | 160.05 |

| [Benzofuranoyl cation] | 145.03 |

| [Benzofuran moiety]⁺ | 131.05 |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles. nih.gov

An X-ray crystal structure of This compound would confirm the planarity of the benzofuran ring system. It would also reveal the conformation of the N,N-dimethylcarboxamide substituent relative to the ring. Of particular interest would be the C2-C(O) bond length and the geometry around the amide nitrogen, which would indicate the degree of delocalization of the nitrogen lone pair into the carbonyl group. mdpi.com

Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing. Hydrogen bonding involving the amino group (N-H···O or N-H···N) and potentially weak C-H···O interactions are expected to play a significant role in the solid-state architecture. nih.govresearchgate.net These details are crucial for understanding the physical properties of the compound and its potential interactions with other molecules.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and other key characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. The choice of the functional and basis set is crucial for obtaining accurate results. For benzofuran (B130515) derivatives, a combination of the B3LYP functional with a 6-311++G(d,p) basis set has been shown to be effective in providing reliable data on molecular structure and properties. semanticscholar.org This level of theory is often employed to calculate various parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

Computational studies on related benzofuran structures have utilized DFT to investigate their anticancer potential by analyzing structural, topological, and electronic properties. aip.org These studies help in understanding the fundamental characteristics of the benzofuran scaffold.

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable three-dimensional arrangement. For molecules with rotatable bonds, such as the carboxamide group in 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide, multiple conformations can exist. In related benzofuran structures, the planarity of the benzofuran unit is a key feature, with substituents sometimes causing slight deviations. For instance, in ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, the ester group is nearly coplanar with the benzofuran ring. researchgate.net The stability of different conformers can be assessed by comparing their calculated energies, with the lowest energy conformer being the most stable.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can explore the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior and accessible conformations of this compound in different environments, such as in solution. This information is valuable for understanding how the molecule might interact with biological targets.

In Silico Prediction of Reactivity and Interaction Sites

Computational methods can also predict the reactivity of a molecule and identify sites that are likely to participate in chemical reactions or intermolecular interactions.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. In general, for molecules with similar functional groups, the negative potential is expected to be located around electronegative atoms like oxygen and nitrogen, indicating sites susceptible to electrophilic attack. Conversely, positive potential is typically found around hydrogen atoms, particularly those attached to heteroatoms, marking them as potential sites for nucleophilic attack. nih.gov This analysis is crucial for understanding how this compound might interact with other molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For benzofuran derivatives, the distribution of these frontier orbitals indicates the regions of the molecule that are most likely to be involved in charge transfer interactions. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Receptor Binding Site Characterization

The characterization of a receptor's binding site is a critical first step in understanding potential drug interactions. For benzofuran derivatives, which have shown affinity for various biological targets, identifying the key amino acid residues and the nature of the binding pocket is essential. In silico studies on related benzofuran compounds binding to proteins like serum albumins have revealed interactions within specific domains. nih.gov

For a hypothetical target receptor of this compound, the binding site would likely be characterized by a combination of hydrophobic and hydrophilic regions. The benzofuran ring itself is largely hydrophobic and would be expected to interact with nonpolar amino acid residues such as leucine, isoleucine, and valine. The amino group at the 5-position and the carboxamide moiety at the 2-position introduce polar centers capable of forming hydrogen bonds. The carbonyl oxygen of the carboxamide could act as a hydrogen bond acceptor, while the amino group could act as a hydrogen bond donor. The N,N-dimethyl groups on the carboxamide add steric bulk and may influence the ligand's orientation within the binding pocket.

Prediction of Binding Affinities and Orientations

Following the characterization of the binding site, molecular docking simulations can predict the binding affinity and the most stable orientation (pose) of the ligand within the receptor. The binding affinity is often expressed as a binding energy score, with more negative values indicating a stronger interaction.

In a hypothetical docking study of this compound, the predicted binding orientation would likely position the polar groups to maximize hydrogen bonding interactions with corresponding residues in the binding pocket. For instance, the amino group might interact with an aspartate or glutamate (B1630785) residue, while the carboxamide oxygen could form a hydrogen bond with a serine or threonine. The benzofuran core would likely be buried in a hydrophobic pocket of the receptor.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Receptor

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | 3 |

| Interacting Residues | ASP120, SER234, LEU280 |

| Ligand Efficiency | 0.45 |

Advanced Computational Methodologies

Advanced computational methods provide deeper insights into the electronic structure, reactivity, and intermolecular interactions of a molecule.

NBO Analysis

NLO Behavior

Non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics. Computational methods can predict the NLO behavior of a compound by calculating parameters such as the dipole moment, polarizability, and first hyperpolarizability. The presence of electron-donating (amino) and electron-withdrawing (carboxamide) groups on the benzofuran scaffold suggests that this compound could exhibit NLO properties due to intramolecular charge transfer from the donor to the acceptor through the π-conjugated system. nih.gov

Table 2: Hypothetical NLO Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) | 4.5 D |

| Polarizability (α) | 30 x 10-24 esu |

| First Hyperpolarizability (β) | 150 x 10-30 esu |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govresearchgate.netnih.gov By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative contributions.

For this compound, a Hirshfeld surface analysis would likely reveal the importance of hydrogen bonds involving the amino and carboxamide groups in the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface would quantify the percentage contribution of different types of contacts, such as H···H, O···H, and N···H interactions. These interactions are crucial for understanding the solid-state properties of the compound.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the molecular mechanisms of action for the chemical compound “this compound” corresponding to the detailed outline provided in your request.

Extensive searches were conducted to find data on this specific compound's role in:

Enzyme inhibition and receptor binding

Protein-protein interaction modulation

Apoptosis induction

Cell signaling pathway modulation

Influence on antioxidant defense systems and reactive oxygen species

The search results yielded information on various other benzofuran and benzofuran-2-carboxamide (B1298429) derivatives. For instance, studies were found that detailed the 5-alpha-reductase inhibitory activity of certain 2-phenylbenzofuran (B156813) derivatives nih.gov, the sigma receptor affinity of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides nih.gov, and the antioxidant properties of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives nih.govresearchgate.net. Research has also been published on the apoptosis-inducing capabilities of isobenzofuran-5-carboxamide derivatives researchgate.net.

However, none of the retrieved scientific literature specifically names or investigates "this compound" in the context of the molecular and cellular pathways outlined. Therefore, to adhere strictly to the instruction of focusing solely on this specific compound and to maintain scientific accuracy, the requested article cannot be generated at this time due to the absence of relevant research findings.

Investigation of Molecular Mechanisms of Action

Cellular Pathway Elucidation

Modulation of Key Enzyme Activities (e.g., GABA-AT, CDK8)

There is no available research documenting the modulation of key enzyme activities, such as GABA-aminotransferase (GABA-AT) or Cyclin-Dependent Kinase 8 (CDK8), by 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide. While the broader class of benzofuran (B130515) derivatives has been investigated for various enzymatic inhibitory activities, the specific effects of this compound remain uncharacterized.

Characterization of Molecular Interactions at the Binding Site

No studies have been published that characterize the molecular interactions of this compound at any biological binding site. Research into the binding modes and specific molecular interactions is essential for understanding the mechanism of action of a compound, but this information is not available for this particular molecule.

Comparative Mechanistic Studies with Related Scaffolds

Comparative mechanistic studies of this compound with other related benzofuran scaffolds have not been conducted or reported in the available literature. Such studies are crucial for elucidating the structure-activity relationships and for the rational design of new derivatives, but this area of research remains unexplored for this compound.

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Compound Design

Key applications of AI/ML in this context include:

De Novo Design: Generative AI models can design entirely new benzofuran (B130515) structures tailored to bind specific biological targets with high affinity. nih.gov

Activity Prediction: Supervised learning models, such as random forests and deep neural networks, can be trained on existing data from benzofuran screening campaigns to predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov

ADMET Profiling: ML algorithms can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the design phase, reducing the likelihood of late-stage failures.

| AI/ML Technique | Application in Benzofuran Derivative Design | Potential Impact |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on the physicochemical properties of the molecule's structure. | Accelerates hit-to-lead optimization by prioritizing compounds for synthesis. |

| Deep Learning (e.g., Neural Networks) | Identifies complex, non-linear patterns in large datasets to predict activity, binding affinity, and ADMET properties. nih.gov | Improves prediction accuracy and enables the design of novel scaffolds. |

| Generative Adversarial Networks (GANs) | Designs novel molecules with desired properties by learning from a distribution of known active compounds. | Explores new chemical space for innovative benzofuran derivatives. |

| Active Learning | Intelligently selects the next batch of compounds to synthesize and test to most efficiently improve the predictive model. nih.gov | Reduces the number of compounds needed to achieve project goals, saving time and resources. |

Novel Synthetic Methodologies for Complex Derivatives

The synthesis of structurally diverse and complex benzofuran derivatives is crucial for exploring a wide chemical space. nih.gov Traditional methods are being supplemented and replaced by more efficient, modular, and environmentally benign strategies. acs.org Recent advances focus on late-stage functionalization, allowing for the rapid diversification of core scaffolds like 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide.

Emerging synthetic strategies include:

C-H Functionalization: Transition-metal catalysis, particularly with palladium, enables the direct modification of carbon-hydrogen bonds on the benzofuran ring system. mdpi.comnih.govnih.gov This allows for the installation of various aryl and alkyl groups at positions that were previously difficult to access, creating diverse libraries of compounds for screening. chemrxiv.org

Photoredox Catalysis: Using light to drive chemical reactions, this method provides access to unique reaction pathways under mild conditions, enabling the synthesis of highly complex molecular architectures.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improving yields, safety, and scalability for the synthesis of benzofuran building blocks and final products.

Catalyst-Free Synthesis: The development of reactions that proceed without a metal catalyst, such as certain cycloaddition or annulation strategies, reduces cost and environmental impact. nih.gov

| Methodology | Description | Advantage over Traditional Methods |

|---|---|---|

| Palladium-Catalyzed C-H Arylation | Directly couples aryl halides to C-H bonds on the benzofuran core, often at the C3 position. mdpi.comchemrxiv.org | Avoids pre-functionalization of the scaffold, leading to shorter synthetic routes and higher atom economy. |

| Rhodium-Catalyzed Annulation | Constructs the benzofuran ring through C-H activation and migratory insertion pathways. acs.org | Allows for the synthesis of highly substituted benzofurans from simple starting materials. |

| Copper-Catalyzed Cyclization | Utilizes copper catalysts for intramolecular cyclization of precursors like substituted phenols and alkynes. acs.orgdivyarasayan.org | Often uses less expensive catalysts than palladium and tolerates a wide range of functional groups. |

| One-Pot Tandem Reactions | Combines multiple synthetic steps into a single operation without isolating intermediates. mdpi.com | Increases overall efficiency, reduces solvent waste, and simplifies purification. |

Exploration of New Biological Targets and Pathways

The benzofuran scaffold is pleiotropic, demonstrating a wide range of biological activities. rsc.org Future research will focus on identifying and validating novel molecular targets for derivatives of this compound to expand their therapeutic potential beyond established areas.

Promising areas for exploration include:

Cancer Metabolism: Targeting enzymes involved in metabolic pathways that are uniquely upregulated in cancer cells, such as glycolysis or glutaminolysis. Benzofuran derivatives have shown potential as anticancer agents, and exploring new mechanisms is a logical next step. mdpi.comrsc.orgresearchgate.net

Neuroinflammation: Investigating the modulation of inflammatory pathways in the central nervous system, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov

Protein-Protein Interactions (PPIs): Designing benzofuran derivatives that can disrupt key PPIs, which are often considered challenging "undruggable" targets.

Epigenetic Targets: Developing inhibitors of enzymes that modify DNA and histones, such as histone deacetylases (HDACs) or methyltransferases, which play a critical role in gene expression and disease.

| Therapeutic Area | Potential Biological Target/Pathway | Rationale for Exploration |

|---|---|---|

| Oncology | Hypoxia-Inducible Factor (HIF-1) Pathway | HIF-1 is a key regulator of tumor adaptation to low-oxygen environments; its inhibition is a promising anticancer strategy. nih.gov |

| Oncology | PI3K/Akt/mTOR Pathway | This signaling cascade is frequently dysregulated in many cancers, controlling cell growth, proliferation, and survival. researchgate.net |

| Neurodegeneration | Multi-target approach for Alzheimer's Disease | Simultaneously inhibiting targets like cholinesterases and preventing amyloid-β peptide aggregation may offer superior efficacy. nih.govnih.gov |

| Infectious Diseases | Viral or Bacterial Enzymes | The benzofuran scaffold has shown antimicrobial and antiviral properties, suggesting potential for inhibiting essential pathogen-specific enzymes. researchgate.netrsc.org |

Advanced Biophysical Techniques for Interaction Analysis

A deep understanding of how a molecule binds to its target is fundamental for rational drug design. Advanced biophysical techniques provide high-resolution data on the thermodynamics, kinetics, and structural basis of molecular interactions. nih.govjst.go.jp Applying these methods to this compound and its derivatives will be crucial for optimizing their binding affinity and specificity.

Key techniques for detailed interaction analysis include:

Surface Plasmon Resonance (SPR): Measures binding kinetics (association and dissociation rates) and affinity in real-time without the need for labels. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy, and stoichiometry). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on ligand binding sites, conformational changes in the target protein, and structure-activity relationships in solution. nih.govspringernature.com

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques provide atomic-level three-dimensional structures of the ligand-protein complex, revealing the precise binding mode and key interactions that can guide further optimization. springernature.com

| Technique | Information Provided | Application in Drug Discovery |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff). nih.gov | Fragment screening, hit validation, and ranking compounds based on binding kinetics. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov | Validating hits and understanding the thermodynamic drivers of binding to guide lead optimization. |

| NMR Spectroscopy | Binding site mapping, conformational changes, structural information. nih.gov | Identifying binding hotspots on a protein surface (SAR by NMR) and validating binding modes. |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the ligand-target complex. springernature.com | Provides the structural basis for binding, enabling structure-based drug design and rational optimization of potency. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-N,N-dimethyl-1-benzofuran-2-carboxamide, and what challenges arise during multi-step synthesis?

- Methodological Answer : The synthesis typically involves (1) constructing the benzofuran core via cyclization of substituted phenols or ketones, (2) introducing the amino group via nitration/reduction or direct substitution, and (3) amidation using coupling agents like DCC/DMAP. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions in amidation. Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aromatic protons in benzofuran ring) .

- IR Spectroscopy : Detects amide C=O stretch (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated for C₁₁H₁₃N₂O₂: 217.0977) .

Q. How do common functional groups in this compound (e.g., amide, dimethylamino) influence its reactivity?

- Methodological Answer : The amide group participates in hydrogen bonding and hydrolyzes under strong acidic/basic conditions. The dimethylamino group enhances solubility in polar solvents and can act as a weak base. Reactivity can be modulated using protecting groups (e.g., Boc for amines) during functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during amidation steps?

- Methodological Answer :

- Solvent Choice : Use anhydrous DCM or THF to prevent hydrolysis of coupling agents .

- Temperature Control : Maintain 0–5°C during amidation to suppress side reactions .

- Catalyst Optimization : DMAP (10 mol%) accelerates amide bond formation .

- Workup : Quench unreacted reagents with aqueous washes (e.g., HCl for DCC removal) .

Q. What strategies resolve contradictions between NMR and mass spectrometry data (e.g., unexpected peaks or molecular weight discrepancies)?

- Methodological Answer :

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials).

- Deuterium Exchange : Confirm labile protons (e.g., NH in amide) via D₂O shake .

- Theoretical Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .

Q. How can structure-activity relationships (SAR) be systematically studied for derivatives targeting enzyme inhibition?

- Methodological Answer :

- Derivative Synthesis : Modify substituents (e.g., halogenation at position 5; alkylation of the amino group) .

- Biological Assays : Use enzyme kinetics (e.g., IC₅₀ determination) and molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .

- Data Analysis : Apply multivariate regression to identify key SAR descriptors (e.g., LogP, H-bond acceptors) .

Q. What experimental designs are recommended for assessing pharmacokinetic properties (e.g., metabolic stability, membrane permeability)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.